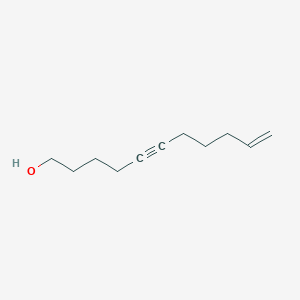
Chlorothioformylsulfenylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorothioformylsulfenylchloride is an organosulfur compound with the chemical formula CCl2S2. It is a member of the sulfenyl chloride family, characterized by the presence of a sulfenyl chloride functional group (R-S-Cl). This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Chlorothioformylsulfenylchloride can be synthesized through several methods:
Chlorination of Disulfides: This method involves the chlorination of disulfides, a reaction sometimes referred to as the Zincke disulfide reaction.
Chlorinolysis of Thioethers: Thioethers with electron-withdrawing substituents can undergo chlorinolysis of a C-S bond to produce sulfenyl chlorides.
Reaction with Sulfur Dichloride: In a variation of the Reed reaction, sulfur dichloride displaces hydrogen under UV light to form sulfenyl chlorides.
Chemical Reactions Analysis
Chlorothioformylsulfenylchloride undergoes various chemical reactions:
Addition Reactions: It can add across alkenes, such as ethylene, to form sulfenyl esters.
Chlorination: It can be further chlorinated to form trichlorides.
Reactions with Water and Alcohols: It reacts with water and alcohols to produce sulfenyl esters.
Formation of Sulfinyl Chlorides: It can be converted to sulfinyl chlorides through oxidation reactions.
Scientific Research Applications
Chlorothioformylsulfenylchloride has several applications in scientific research:
Chemical Synthesis: It is used as a reagent in the synthesis of various organic compounds, including fungicides like Captan and Folpet.
Vulcanization of Rubber: It is used in the production of agents for the vulcanization of rubber.
Fluorescent Probes: It can be used in the design and synthesis of fluorescent probes for biomedical and environmental monitoring.
Mechanism of Action
The mechanism of action of chlorothioformylsulfenylchloride involves its reactivity as a sulfenyl chloride. It acts as a source of RS+ ions, which can participate in various chemical reactions, including the formation of RS-N and RS-O bonds . The molecular targets and pathways involved depend on the specific reactions it undergoes, such as addition to alkenes or oxidation to sulfinyl chlorides.
Comparison with Similar Compounds
Chlorothioformylsulfenylchloride can be compared with other sulfenyl halides, such as sulfenyl fluorides and bromides . While sulfenyl fluorides and bromides are also known, simple sulfenyl iodides are unstable and not commonly encountered . The corresponding selenenyl halides (R-Se-Cl) are more commonly used in laboratory settings . This compound is unique due to its specific reactivity and applications in chemical synthesis and industrial processes.
Similar Compounds
Sulfenyl Fluorides: Compounds with the R-S-F functional group.
Sulfenyl Bromides: Compounds with the R-S-Br functional group.
Selenenyl Halides: Compounds with the R-Se-Cl functional group.
Properties
CAS No. |
72087-91-3 |
|---|---|
Molecular Formula |
CCl2S2 |
Molecular Weight |
147.0 g/mol |
IUPAC Name |
chloro chloromethanedithioate |
InChI |
InChI=1S/CCl2S2/c2-1(4)5-3 |
InChI Key |
COAQRZPGAKEOHU-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(SCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


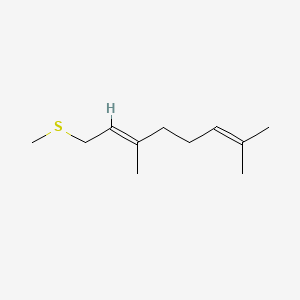
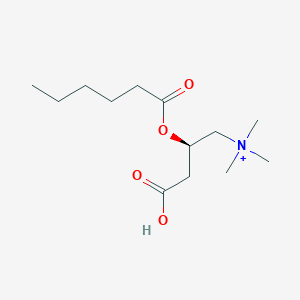
![Cuprate(3-), [4-(hydroxy-kappaO)-5-[[1-(hydroxy-kappaO)-3-sulfo-6-[[4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-2-naphthalenyl]azo-kappaN1]-1,3-benzenedisulfonato(5-)]-, trisodium](/img/structure/B14471192.png)
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)
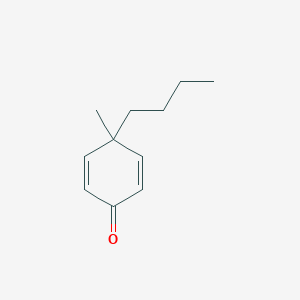
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
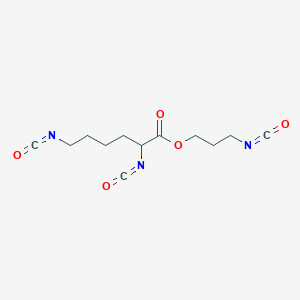
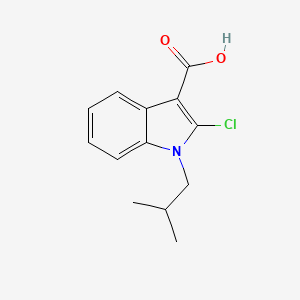
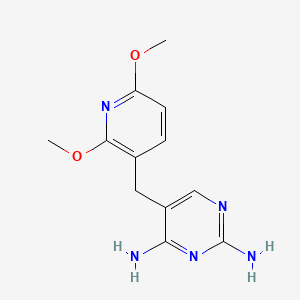

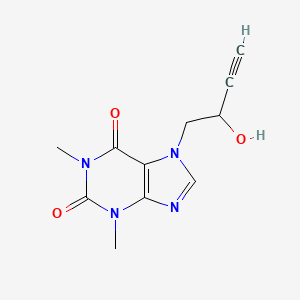
![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)
